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Compound of Interest

Compound Name: Antibacterial agent 77

Cat. No.: B12425875

For Researchers, Scientists, and Drug Development Professionals

Introduction

Al-77-B is a naturally occurring pseudopeptide with significant gastroprotective properties.[1] Its
unique structure, featuring a dihydroisocoumarin core linked to a hydroxylated amino acid side
chain, has made it a compelling target for total synthesis. Stereoselective synthesis is crucial to
obtain the biologically active enantiomer. These application notes provide detailed protocols for
the stereoselective synthesis of Al-77-B, based on established methodologies, to assist
researchers in the fields of medicinal chemistry and drug development.

Chemical Structure

Al-77-B

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12425875?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/11506607/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Property Value
Molecular Formula C20H28N20s
Molecular Weight 424.45 g/mol

(2S,3R,4R,5S)-5-amino-2-(carboxymethyl)-4-
hydroxy-N-((S)-1-((S)-8-hydroxy-1-oxo0-3,4-

IUPAC Name i )
dihydro-1H-isochromen-3-yl)-3-
methylbutyl)tetrahydro-2H-pyran-3-carboxamide
PubChem CID 197216

Stereoselective Synthetic Strategy

The total synthesis of Al-77-B is a convergent process that involves the preparation of two key
chiral fragments: the dihydroisocoumarin moiety and the protected amino acid side chain.
These fragments are then coupled, followed by deprotection steps to yield the final product.

Overall Synthetic Workflow
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Caption: Overall synthetic workflow for Al-77-B.

Experimental Protocols
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Part 1: Stereoselective Synthesis of the
Dihydroisocoumarin Fragment

This protocol outlines the synthesis of the dihydroisocoumarin moiety of Al-77-B, employing a
key Diels-Alder reaction to establish the desired stereochemistry.

Protocol 1: Synthesis of the Dihydroisocoumarin Fragment

Reagents & . Diastereomeri
Step Procedure o Expected Yield .
Conditions ¢ Ratio

N-Boc-L-leucinal,

. propargyl alcohol
Preparation of

] derivative,
1 Acetylenic Ester ) ~85% >95:5
] ] coupling agent
Dienophile
(e.g.,
DCC/DMAP)
Acetylenic ester,
) 1-methoxy-1,3-
Diels-Alder )
2 ) cyclohexadiene, ~70-75% >95:5
Reaction
Toluene, 180 °C,
sealed tube
Diels-Alder
Acid-catalyzed adduct, p-TsOH
3 o _ ~90-95% -
Cyclization (catalytic),
Methanol, rt

Detailed Methodology:

e Preparation of the Acetylenic Ester Dienophile: To a solution of N-Boc-L-leucinal in
dichloromethane (DCM), add the corresponding propargyl alcohol derivative. Cool the
mixture to 0 °C and add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-
dimethylaminopyridine (DMAP). Stir the reaction at room temperature overnight. Filter the
dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by column
chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the acetylenic ester.
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e Diels-Alder Reaction: In a sealed tube, dissolve the acetylenic ester and an excess of 1-
methoxy-1,3-cyclohexadiene in toluene. Heat the mixture at 180 °C for 24 hours. After
cooling to room temperature, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate
gradient) to yield the Diels-Alder adduct.

o Acid-catalyzed Cyclization: Dissolve the Diels-Alder adduct in methanol and add a catalytic
amount of p-toluenesulfonic acid (p-TsOH). Stir the solution at room temperature for 12
hours. Neutralize the reaction with a saturated solution of sodium bicarbonate and extract
with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate. The resulting crude product is the desired dihydroisocoumarin fragment, which
can be further purified by chromatography if necessary.

Part 2: Stereoselective Synthesis of the Amino Acid Side
Chain

The synthesis of the hydroxylated amino acid side chain is achieved through a sequence of
stereoselective reactions, including a syn-aldol reaction and a Curtius rearrangement.[2]

Protocol 2: Synthesis of the Amino Acid Side Chain

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30422131/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Key Reagents

Diastereomeri

Step Procedure o Expected Yield .
& Conditions c Ratio
Titanium-Enolate  Chiral ester,
1 syn-Aldol TiCla, HUnNIig's ~70-80% >95:5 (syn:anti)
Reaction base, Aldehyde
Aldol product,
_ Diphenylphospho
Curtius )
2 ryl azide (DPPA), ~75-85% -
Rearrangement _ _
Triethylamine,
Benzyl alcohol
Product from
Curtius
, rearrangement,
Dondoni )
3 ] 2-thiazolyl- ~60-70% -
Homologation
methyl
isocyanide, n-
BuLi
Homologation
product,
o Oxidizing agent
Oxidation and ~50-60% (over 2
4 (e.g., KMnOa), -

Protection

Protecting group
introduction (e.g.,
Boc:20)

steps)

Detailed Methodology:

» Titanium-Enolate syn-Aldol Reaction: To a solution of the chiral ester in DCM at -78 °C, add

titanium tetrachloride (TiCls) dropwise. After stirring for 30 minutes, add Huinig's base (N,N-

diisopropylethylamine), followed by the desired aldehyde. Stir the reaction at -78 °C for 4

hours and then quench with a saturated aqueous solution of ammonium chloride. Extract the

aqueous layer with DCM, and dry the combined organic layers over anhydrous sodium

sulfate. After filtration and concentration, purify the product by column chromatography.
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o Curtius Rearrangement: Saponify the ester from the aldol reaction to the corresponding

carboxylic acid using LiOH in THF/water. To a solution of the resulting acid in toluene, add

triethylamine and diphenylphosphoryl azide (DPPA). Heat the mixture to reflux for 2 hours.

Add benzyl alcohol and continue to reflux overnight to form the Cbz-protected amine. Purify

the product by column chromatography.

» Dondoni Homologation: Convert the terminal group of the product from the Curtius

rearrangement to an aldehyde. To a solution of 2-thiazolyl-methyl isocyanide in THF at -78
°C, add n-butyllithium (n-BuLli). After stirring for 30 minutes, add the aldehyde. Stir for 2
hours at -78 °C and then warm to room temperature. Quench the reaction with saturated

agueous ammonium chloride and extract with ethyl acetate. Purify the product by

chromatography.

o Oxidation and Protection: Oxidize the product from the homologation step to the

corresponding carboxylic acid using an appropriate oxidizing agent (e.g., potassium

permanganate). Protect the amino group with a suitable protecting group, such as a Boc

group, using di-tert-butyl dicarbonate (Bocz0) to yield the final amino acid fragment.

Part 3: Coupling and Final Deprotection

The final steps involve the coupling of the two synthesized fragments, followed by the removal

of all protecting groups to yield Al-77-B.

Protocol 3: Final Assembly of Al-77-B

Step Procedure

Key Reagents & )
. Expected Yield
Conditions

1 Peptide Coupling

Dihydroisocoumarin
fragment, Amino acid
fragment, Coupling ~60-70%
agent (e.g., HATU,

HOBt), DIPEA, DMF

2 Final Deprotection

Coupled product,
Trifluoroacetic acid ~80-90%

(TFA), DCM
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Detailed Methodology:

o Peptide Coupling: To a solution of the dihydroisocoumarin fragment and the amino acid
fragment in dimethylformamide (DMF), add a coupling agent such as HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) and HOBt (Hydroxybenzotriazole), followed by diisopropylethylamine
(DIPEA). Stir the reaction at room temperature overnight. Dilute the reaction mixture with
ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the
organic layer, concentrate, and purify by column chromatography to obtain the fully protected
Al-77-B.

o Final Deprotection: Dissolve the protected Al-77-B in a mixture of trifluoroacetic acid (TFA)
and DCM (e.g., 1:1 v/v). Stir the solution at room temperature for 2-4 hours, monitoring the
reaction by TLC or LC-MS. Once the deprotection is complete, concentrate the reaction
mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The
crude product can be purified by preparative HPLC to yield pure Al-77-B.

Postulated Mechanism of Gastroprotective Action

While the precise molecular mechanism of Al-77-B's gastroprotective effect is not fully
elucidated, it is known to not involve anticholinergic or antihistaminergic pathways. Based on
the activities of other isocoumarin compounds, a plausible mechanism involves the modulation
of prostaglandin and nitric oxide signaling pathways, which are crucial for maintaining gastric
mucosal integrity.
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Postulated gastroprotective mechanism of Al-77-B.
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Caption: Postulated gastroprotective mechanism of Al-77-B.

This proposed pathway suggests that Al-77-B may enhance the protective mechanisms of the
gastric mucosa by stimulating the production of prostaglandins and nitric oxide, leading to
increased mucus and bicarbonate secretion and improved mucosal blood flow. Further
research is needed to validate these specific molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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